1-(4-Fluorobenzyl)Guanidine 1-(4-Fluorobenzyl)Guanidine
Brand Name: Vulcanchem
CAS No.: 459-33-6
VCID: VC3918683
InChI: InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
SMILES: C1=CC(=CC=C1CN=C(N)N)F
Molecular Formula: C8H10FN3
Molecular Weight: 167.18 g/mol

1-(4-Fluorobenzyl)Guanidine

CAS No.: 459-33-6

Cat. No.: VC3918683

Molecular Formula: C8H10FN3

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzyl)Guanidine - 459-33-6

Specification

CAS No. 459-33-6
Molecular Formula C8H10FN3
Molecular Weight 167.18 g/mol
IUPAC Name 2-[(4-fluorophenyl)methyl]guanidine
Standard InChI InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
Standard InChI Key DDTYPUJUKWPXSK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN=C(N)N)F
Canonical SMILES C1=CC(=CC=C1CN=C(N)N)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(4-Fluorobenzyl)Guanidine features a guanidine group (-N=C(NH2)2\text{-N=C(NH}_2\text{)}_2) attached to a 4-fluorobenzyl backbone. The fluorine atom at the para position of the benzyl ring influences electronic distribution, enhancing lipophilicity and metabolic stability . Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H10FN3\text{C}_8\text{H}_{10}\text{FN}_3
Molecular Weight167.18 g/mol
Exact Mass167.0864 Da
LogP (Partition Coefficient)2.00
Topological Polar Surface Area61.9 Ų

The SMILES notation C1=CC(=CC=C1CN=C(N)N)F and InChIKey DDTYPUJUKWPXSK-UHFFFAOYSA-N provide unambiguous representations of its structure .

Spectroscopic and Chromatographic Data

Predicted collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+168.09316133.0
[M+Na]+190.07510142.3
[M-H]-166.07860135.3

These values aid in distinguishing protonated and deprotonated forms during analytical profiling .

Synthetic Methodologies

One-Pot Three-Step Synthesis

A general procedure for guanidine derivatives involves sequential reactions with N-chlorophthalimide, isocyanides, and amines . For 1-(4-Fluorobenzyl)Guanidine:

  • Step 1: N-Chlorophthalimide reacts with 4-fluorobenzyl isocyanide in anhydrous acetonitrile at 0°C.

  • Step 2: Triethylamine and aniline derivatives are added, facilitating nucleophilic substitution.

  • Step 3: Methylhydrazine introduction cleaves the phthalimide group, yielding the guanidine base.

Reaction conditions (e.g., 2 h stirring at 40°C) and purification via silica gel chromatography (acetone/hexane gradients) are critical for optimizing yields .

Challenges and Optimizations

  • Impurity Management: Triethylamine hydrochloride byproducts necessitate flash chromatography on neutral alumina .

  • Tautomerism: NMR spectra may reveal tautomeric mixtures, requiring careful interpretation .

Future Directions

  • Structure-Activity Relationships: Systematic modifications to the benzyl or guanidine groups could optimize potency.

  • In Vivo Studies: Efficacy and toxicity profiling in animal models are essential for therapeutic development.

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